molecular formula C15H27NO B1206546 1,7,7-Tmpbh-3 CAS No. 76049-29-1

1,7,7-Tmpbh-3

Cat. No.: B1206546
CAS No.: 76049-29-1
M. Wt: 237.38 g/mol
InChI Key: IZSOINQFKVENSG-MDRSIWMVSA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-3-one, commonly referred to as camphor, is a bicyclic monoterpene ketone with a rigid bicyclic framework. It is characterized by:

  • Molecular formula: C₁₀H₁₆O
  • Molecular weight: 152.23 g/mol
  • Melting point: 178–179°C
  • Key functional groups: A ketone group at position 3 and three methyl groups (positions 1, 7, and 7).

Camphor is historically significant, used in pharmaceuticals (e.g., antitussive and analgesic agents), religious rituals, and industrial applications due to its aromatic properties and ability to form stereoisomeric alcohols (borneol and isoborneol) upon reduction . Its rigid bicyclic structure makes it a versatile scaffold for synthesizing derivatives with modified bioactivity or physical properties.

Properties

CAS No.

76049-29-1

Molecular Formula

C15H27NO

Molecular Weight

237.38 g/mol

IUPAC Name

(2S,3S,4S)-4,7,7-trimethyl-3-piperidin-1-ylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C15H27NO/c1-14(2)11-7-8-15(14,3)13(12(11)17)16-9-5-4-6-10-16/h11-13,17H,4-10H2,1-3H3/t11?,12-,13+,15+/m0/s1

InChI Key

IZSOINQFKVENSG-MDRSIWMVSA-N

SMILES

CC1(C2CCC1(C(C2O)N3CCCCC3)C)C

Isomeric SMILES

C[C@]12CCC(C1(C)C)[C@@H]([C@H]2N3CCCCC3)O

Canonical SMILES

CC1(C2CCC1(C(C2O)N3CCCCC3)C)C

Synonyms

1,7,7-TMPBH-3
1,7,7-trimethyl-2-exo-piperidinobicyclo(2.2.1)heptan-3-endo-ol

Origin of Product

United States

Comparison with Similar Compounds

Claisen-Schmidt Adducts of Camphor

Camphor undergoes Claisen-Schmidt condensation with substituted benzaldehydes to form α,β-unsaturated ketones. Key examples include:

  • Benzylidene-1,7,7-trimethylbicyclo[2.2.1]hexan-2-one (9a)
    • Synthesis : Reaction of camphor (8) with benzaldehyde (2a) using solid NaOH (20 mol%) via grinding.
    • Yield : 86% .
  • 3-Chloro-benzylidene-1,7,7-trimethylbicyclo[2.2.1]hexan-2-one (9b)
    • Synthesis : Reaction with 3-chlorobenzaldehyde (2c) under similar conditions.
    • Yield : 82% .
Compound Substituent Yield (%) Key Applications Reference
9a Benzylidene 86 Potential anti-inflammatory agents
9b 3-Cl-Benzyl 82 Antimicrobial activity studies

Bornylamine Derivatives

Camphor-derived amines, such as P6C11 , exhibit modified pharmacological profiles:

  • 3,4,4-Trichloro-2-nitro-N,N'-bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)buta-1,3-diene-1,1-diamine (P6C11)
    • Synthesis : Derived from nitrodiene (13) and bornylamine in Et₂O at -50°C.
    • Yield : 72% .
    • Properties : Light brown solid; evaluated for lifespan-altering effects in eukaryotic organisms .

Comparison with Camphor :

  • Bioactivity : P6C11’s nitrobutadiene moiety introduces redox-active properties, unlike camphor’s inert ketone.
  • Solubility : Higher lipophilicity due to halogenation, enhancing membrane permeability.

Camphor-Based Esters

Esters of camphor, identified via GC-MS in palm oil extracts, include:

  • 2-Propenoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo- Abundance: 39.06% in palm oil extracts .
  • Cyclopentanecarboxylic acid, 3-methylene-,1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
    • Abundance : 12.99% .
Compound Ester Group % Area (GC-MS) Potential Use Reference
2-Propenoic ester Acrylate 39.06 Polymer precursors
Cyclopentane ester Cyclopentanecarboxyl 12.99 Fragrance additives

Structural Impact : Esterification reduces volatility compared to camphor, extending industrial utility.

Pyranonaphthoquinone Derivatives

Compounds like 6,11-dimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]naphthalen-7-one (4b) share structural motifs with camphor:

  • Synthesis : Prepared via multistep oxidation and cyclization.
  • Yield : 47%; Melting point : 273–275°C (vs. literature 142–147°C, indicating synthesis-dependent polymorphism) .
  • Comparison: The fused pyranonaphthoquinone system introduces planar aromaticity, contrasting with camphor’s non-aromatic bicyclic core.

Critical Analysis of Discrepancies

  • Melting Point Variations : Compound 4b ’s observed melting point (273–275°C) significantly exceeds literature values (142–147°C), suggesting solvent-dependent crystallization or impurities .
  • Synthetic Efficiency: Claisen-Schmidt adducts (9a/9b) achieve higher yields (>80%) compared to bornylamine derivatives (72%) or pyranonaphthoquinones (23–47%), reflecting reaction mechanism complexity .

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